2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“(5-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound that belongs to the class of organometallic reagents . It has a molecular formula of C8H9BF2O3 .
Molecular Structure Analysis
The molecular structure of “(5-Ethoxy-2,3-difluorophenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and difluoro groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Ethoxy-2,3-difluorophenyl)boronic acid” include a molecular weight of 201.96 . Other properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Crystal Structure Analysis
The compound 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, derived from 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been studied for its crystal structure using X-ray diffractometer data. This research is significant for understanding the structural aspects of such compounds (Seeger & Heller, 1985).
Synthesis of Novel Derivatives
A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which include the structure of interest, have been synthesized. These derivatives have potential applications in creating materials for Liquid Crystal Display (LCD) technology and are being explored for therapeutic uses in neurodegenerative diseases (Das et al., 2015).
Applications in Organic Electronics
The compound has been utilized in the synthesis of conjugated polyelectrolytes, showcasing its relevance in the field of organic electronics. Such applications are crucial for developing new materials with specific electronic properties (Stay & Lonergan, 2013).
Polymer Synthesis
This compound plays a role in the synthesis of polymers, such as poly(3-hexylthiophene), demonstrating its utility in polymer science. The precision synthesis involved in this application highlights the compound's importance in creating specific polymer structures (Yokozawa et al., 2011).
Molecular Structure Studies
Further research into the molecular structure of related 1,3,2-dioxaborolane derivatives has been conducted, providing insights into the chemical behavior and potential applications of these compounds in various fields (Coombs et al., 2006).
properties
IUPAC Name |
2-(5-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-9-7-10(12(17)11(16)8-9)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQMUVGFZBCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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